molecular formula C8H6BrClO4S B13028804 Methyl 2-bromo-4-(chlorosulfonyl)benzoate

Methyl 2-bromo-4-(chlorosulfonyl)benzoate

Cat. No.: B13028804
M. Wt: 313.55 g/mol
InChI Key: RJQUHFUYISCPHU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6BrClO4S . It is a derivative of benzoic acid, featuring both bromine and chlorosulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(chlorosulfonyl)benzoate typically involves the bromination of methyl benzoate followed by chlorosulfonation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The chlorosulfonation step involves the reaction of the brominated product with chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 2-bromo-4-(chlorosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(chlorosulfonyl)benzoate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, thereby altering the chemical properties of the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-4-(chlorosulfonyl)benzoate is unique due to the presence of both bromine and chlorosulfonyl groups on the benzene ring.

Properties

Molecular Formula

C8H6BrClO4S

Molecular Weight

313.55 g/mol

IUPAC Name

methyl 2-bromo-4-chlorosulfonylbenzoate

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3

InChI Key

RJQUHFUYISCPHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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